molecular formula C10H14BNO4S B1519935 (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 913835-83-3

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1519935
CAS RN: 913835-83-3
M. Wt: 255.1 g/mol
InChI Key: ONRDSHCJDLWHKN-UHFFFAOYSA-N
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Description

“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-83-3. It has a molecular weight of 255.1 and its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenylboronic acid . It is a solid substance that is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of compounds similar to “(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is characterized by its InChI Code: 1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 . The structure analysis of similar molecules is often performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry .


Physical And Chemical Properties Analysis

“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 479.9±55.0 °C at 760 mmHg, and a flash point of 244.0±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Sensing Applications

Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . The compound could be utilized in the development of sensors that detect sugars or other substances containing diol groups. This could have implications for medical diagnostics, such as glucose sensing for diabetes management.

Biological Labelling

The interaction of boronic acids with diols is also exploited in biological labelling . (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid could be used to label glycoproteins or other biological molecules that contain diol groups, aiding in the visualization or quantification of these molecules in biological research.

Protein Manipulation and Modification

This compound’s reactivity with diols can be harnessed to modify proteins that have been engineered to present diol-containing side chains . Such modifications can alter protein function or stability, which is valuable in research into protein structure and function, as well as in the development of therapeutic proteins.

Therapeutic Development

Boronic acids have been investigated for their potential in therapeutic development, particularly due to their interactions with various biological molecules . (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid could be a building block in the synthesis of new drugs, especially those targeting diseases that involve glycoproteins or enzymes that interact with diols.

Separation Technologies

The specific binding of boronic acids to diols can be used in separation technologies, such as chromatography . This compound could be attached to chromatographic resins to selectively bind and purify diol-containing compounds from complex mixtures, which is useful in both analytical and preparative applications.

Controlled Release Systems

Incorporating boronic acids into polymers allows for the creation of materials that respond to the presence of diols, such as glucose . This property can be used to develop controlled release systems for insulin or other drugs, where the release rate is modulated by the level of a specific biomarker in the patient’s body.

Electrophoresis of Glycated Molecules

Boronic acids can bind to glycated molecules, which are proteins or other biomolecules that have glucose attached to them . This interaction can be used in electrophoresis to separate glycated molecules based on their size and charge, providing a tool for the study of glycation in diseases like diabetes.

Drug Discovery Scaffold

The pyrrolidine ring, a component of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , is a common scaffold in drug discovery due to its versatility and presence in biologically active compounds . This compound could serve as a starting point for the synthesis of novel drugs, leveraging the pyrrolidine ring’s ability to improve pharmacokinetic properties and enhance target selectivity.

Safety and Hazards

“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

(2-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDSHCJDLWHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657175
Record name [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS RN

913835-83-3
Record name [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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